5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol

Catalog No.
S1548214
CAS No.
23766-26-9
M.F
C9H8N2O2S
M. Wt
208.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol

CAS Number

23766-26-9

Product Name

5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol

IUPAC Name

5-(4-methoxyphenyl)-3H-1,3,4-oxadiazole-2-thione

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

InChI

InChI=1S/C9H8N2O2S/c1-12-7-4-2-6(3-5-7)8-10-11-9(14)13-8/h2-5H,1H3,(H,11,14)

InChI Key

UGHZJAXROLHKEH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NNC(=S)O2

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)O2

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)S

Synthesis and Characterization:

5-(4-MOXD)-2-SH is a heterocyclic compound belonging to the class of 1,3,4-oxadiazoles. Its synthesis has been reported in scientific literature, with researchers employing various methods to obtain the compound. One reported method involves the reaction of 4-methoxyaniline, carbon disulfide, and hydrazine hydrate under specific reaction conditions. [] The characterization of the synthesized product is typically done using techniques like elemental analysis, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry, which help confirm the structure and purity of the compound. []

Potential Applications:

While the specific scientific research applications of 5-(4-MOXD)-2-SH are still under exploration, its structural features suggest potential in various areas, including:

  • Antimicrobial activity

    The presence of the heterocyclic ring and the thiol group in 5-(4-MOXD)-2-SH might contribute to its potential antimicrobial activity. However, limited research is available to definitively confirm this property. Further studies are needed to evaluate its efficacy against different microbial strains and understand its mechanism of action, if any. [, ]

  • Pharmaceutical development

    The 1,3,4-oxadiazole scaffold is present in various FDA-approved drugs exhibiting diverse pharmacological activities. This suggests that 5-(4-MOXD)-2-SH could serve as a potential starting point for the development of novel therapeutic agents. However, extensive research involving medicinal chemistry and biological evaluations is required to explore its potential therapeutic applications. []

  • Material science

    The heterocyclic structure of 5-(4-MOXD)-2-SH might hold potential applications in material science. However, specific research exploring its potential use in materials development is currently limited.

5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol is a chemical compound characterized by its unique oxadiazole ring structure, which has garnered attention in various fields of research. The molecular formula for this compound is C₉H₈N₂O₂S, and it has a molecular weight of 208.24 g/mol. The presence of the methoxy group and the thiol functional group contributes to its chemical reactivity and biological properties. This compound is often studied for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

The chemical reactivity of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol can be attributed to its oxadiazole and thiol functionalities. It can undergo various reactions, including:

  • Nucleophilic substitutions: The thiol group can participate in nucleophilic substitution reactions, making it a potential candidate for further derivatization.
  • Oxidation reactions: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
  • Condensation reactions: The compound can react with aldehydes or ketones to form thiazolidinones or other derivatives.

5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol exhibits significant biological activities:

  • Antitumor Activity: Studies have indicated that derivatives of 1,3,4-oxadiazoles possess antitumor properties. The specific mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis .
  • Enzyme Inhibition: This compound has been evaluated as a potential inhibitor of glucosidases, which are important targets in the treatment of diabetes .
  • Antimicrobial Properties: Some derivatives show promise as antimicrobial agents against various pathogens.

Several synthetic routes have been developed for the preparation of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol:

  • Cyclization of Thiosemicarbazones: This method involves the cyclization of thiosemicarbazones with appropriate acylating agents under acidic conditions to yield oxadiazoles.
  • Photocatalytic Approaches: Recent studies have demonstrated the use of visible-light photocatalysis for synthesizing substituted oxadiazoles with high yields .
  • Pd-Catalyzed Reactions: Palladium-catalyzed oxidative annulations have been employed to synthesize various substituted oxadiazoles effectively .

5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol has diverse applications:

  • Pharmaceutical Development: Its potential as an antitumor and antidiabetic agent makes it a candidate for drug development.
  • Material Science: The compound may be explored for its properties in organic electronics and photonic devices due to its unique electronic structure.
  • Biological Research: It serves as a tool in biochemical assays to study enzyme inhibition and other biological processes.

Interaction studies involving 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol focus on its binding affinity with various biomolecules. Molecular docking studies have been conducted to understand how this compound interacts with glucosidases and other enzymes, providing insights into its mechanism of action as an inhibitor . These studies are crucial for optimizing its structure for enhanced biological activity.

Several compounds exhibit structural similarities to 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol. Here are a few notable examples:

Compound NameStructureUnique Features
5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiolChlorophenyl OxadiazoleContains a chlorine substituent that may enhance biological activity through different mechanisms.
5-(Benzylidene Amino) Phenyl-1,3,4-Oxadiazole-2-ThiolBenzylidene Amino OxadiazoleExhibits potential anti-tubercular properties and different binding interactions due to the benzylidene group .
5-(Trifluoroethoxyphenyl)-1,3,4-Oxadiazole-2-ThiolTrifluoroethoxy OxadiazoleThe trifluoroethoxy group may enhance solubility and bioavailability .

Uniqueness

The uniqueness of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol lies in its specific methoxy substitution pattern and thiol group, which may impart distinct electronic properties and reactivity compared to similar compounds. This can influence its biological activity and potential therapeutic applications.

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

208.03064868 g/mol

Monoisotopic Mass

208.03064868 g/mol

Heavy Atom Count

14

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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